9-Bromo-7H-benzo[c]fluoren-7-one
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Overview
Description
9-Bromo-7H-benzo[c]fluoren-7-one is a chemical compound with the molecular formula C17H9BrO and a molecular weight of 309.16 g/mol It is a derivative of benzo[c]fluorene, characterized by the presence of a bromine atom at the 9th position and a ketone group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-7H-benzo[c]fluoren-7-one typically involves the bromination of benzo[c]fluorenone. One common method is the photobromination of indane, which provides access to the benzo[c]fluorenone skeleton . The reaction conditions often include the use of molecular bromine and a suitable solvent, such as carbon tetrachloride, under irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar bromination techniques, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular bromine, silver salts, and sodium methoxide . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various substituted benzo[c]fluorenones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
9-Bromo-7H-benzo[c]fluoren-7-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: It is used in the production of organic electronic materials and other advanced materials.
Mechanism of Action
The mechanism of action of 9-Bromo-7H-benzo[c]fluoren-7-one involves its interaction with molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and interactions. The compound can participate in various chemical reactions, leading to the formation of different products that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c]fluorene: A polycyclic aromatic hydrocarbon with mutagenic activity.
7H-Benzo[c]fluoren-7-one: A related compound with similar structural features.
Uniqueness
9-Bromo-7H-benzo[c]fluoren-7-one is unique due to the presence of the bromine atom at the 9th position, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
9-bromobenzo[c]fluoren-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-11-6-8-13-15(9-11)17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMSVDJHIFRVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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